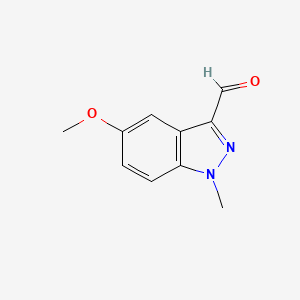
5-methoxy-1-methyl-1H-indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 3-position of the indazole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-1H-indazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxyindole with methyl iodide to introduce the methyl group at the 1-position. This is followed by formylation at the 3-position using a Vilsmeier-Haack reaction, which introduces the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Reduction: 5-Methoxy-1-methyl-1H-indazole-3-methanol
Substitution: Various substituted indazole derivatives depending on the nucleophile used
Scientific Research Applications
5-Methoxy-1-methyl-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in biochemical assays and studies.
Medicine: The compound is involved in the development of pharmaceutical agents, including potential anticancer, anti-inflammatory, and antimicrobial drugs.
Mechanism of Action
The mechanism of action of 5-methoxy-1-methyl-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. Additionally, the indazole ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole-3-carbaldehyde: Lacks the methoxy group at the 5-position.
5-Methoxy-1H-indazole-3-carbaldehyde: Lacks the methyl group at the 1-position.
5-Methoxy-2-methyl-1H-indazole-3-carbaldehyde: Has the methyl group at the 2-position instead of the 1-position.
Uniqueness
5-Methoxy-1-methyl-1H-indazole-3-carbaldehyde is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both the methoxy and methyl groups enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-methoxy-1-methylindazole-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-10-4-3-7(14-2)5-8(10)9(6-13)11-12/h3-6H,1-2H3 |
InChI Key |
VLPZXSGMGUIWJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















